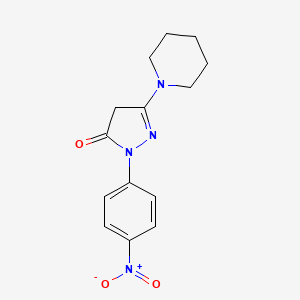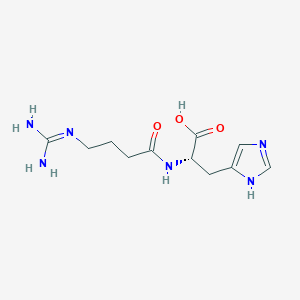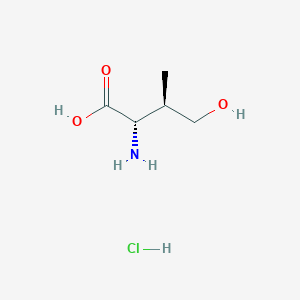
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide is a chemical compound with a unique structure that includes a triazine ring fused with a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxo-N-phenyl-1,6-dihydro-3-pyridazinecarboxamide
- N-(2-oxo-5-phenyl-2,3-dihydro-1,4-oxazepin-3-yl)benzamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
N-(6-Oxo-3-phenyl-1,6-dihydro-1,2,4-triazin-5-yl)benzamide is unique due to its triazine ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or functional groups, leading to variations in their reactivity and applications.
Propiedades
| 112371-92-3 | |
Fórmula molecular |
C16H12N4O2 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
N-(6-oxo-3-phenyl-1H-1,2,4-triazin-5-yl)benzamide |
InChI |
InChI=1S/C16H12N4O2/c21-15(12-9-5-2-6-10-12)18-14-16(22)20-19-13(17-14)11-7-3-1-4-8-11/h1-10H,(H,20,22)(H,17,18,19,21) |
Clave InChI |
IVKSLVVFQNEWMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C(=N2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/no-structure.png)


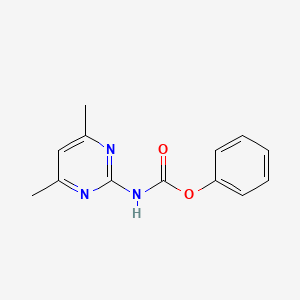
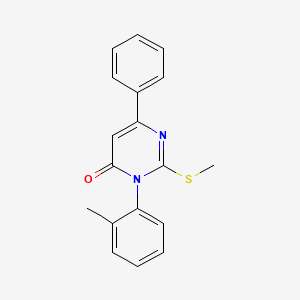
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
